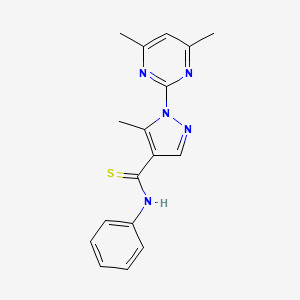![molecular formula C17H14ClNO4 B2503054 2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 2034621-05-9](/img/structure/B2503054.png)
2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide is a complex organic compound that features a benzamide core with two furan rings and a chloro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan derivatives, followed by their coupling with a benzamide precursor. The reaction conditions often require the use of catalysts such as palladium complexes and bases like potassium carbonate under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furanones, while substitution of the chloro group can yield various substituted benzamides.
Applications De Recherche Scientifique
2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 1-chloro-3-(furan-2-ylmethylamino)propan-2-one
- furan-2-ylmethyl-(3-isopropoxy-propyl)-amine
Uniqueness
What sets 2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide apart from similar compounds is its unique combination of two furan rings and a hydroxyethyl group, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,21H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERBXROQRDSTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/new.no-structure.jpg)
![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)
![3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE](/img/structure/B2502977.png)

![(2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2502980.png)
![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]furan-2-carboxamide](/img/structure/B2502983.png)
![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE](/img/structure/B2502985.png)
![Thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2502989.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)
![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)
